



Application Notes and Protocols: Violacein as a Sustainable Probe for SERS Substrates

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that offers exceptional sensitivity for the detection of molecules at low concentrations.[1] This is achieved by amplifying the Raman scattering signal of molecules adsorbed onto plasmonic metal nanostructures.[1] While highly effective, the reliance on synthetic and often toxic probe molecules, such as Rhodamine 6G (R6G), raises environmental concerns.[2][3][4][5] This document details the application of **violacein**, a naturally occurring violet pigment produced by microorganisms like Janthinobacterium lividum, as a sustainable and eco-friendly alternative for SERS applications.[2][3][4][5] **Violacein** offers a promising green alternative without compromising detection sensitivity, making it suitable for a range of applications including environmental monitoring, food safety, and diagnostics.[2][3][5][6]

Key Advantages of Violacein as a SERS Probe

- Sustainable and Eco-Friendly: Violacein is a microbial pigment, making its production renewable and more environmentally friendly compared to the chemical synthesis of conventional dyes.[2]
- Non-Toxic: It serves as a suitable, non-toxic substitute for commonly used hazardous dyes like Rhodamine 6G.[2][3][4][5]



- High Sensitivity: SERS substrates have demonstrated high sensitivity for violacein, with a
 detection limit as low as 10⁻⁷ M.[2][3][5][6][7]
- Clear Spectral Fingerprint: **Violacein** exhibits distinct and intense Raman peaks, allowing for clear identification and quantification.

Quantitative Data Summary

The following table summarizes the key quantitative data for the SERS detection of **violacein** on silver nanoparticle-decorated recycled paper substrates.

Parameter	Value	Reference
Limit of Detection (LOD)	10 ⁻⁷ M	[2][3][5][6][7]
Violacein Concentrations Tested	10 ⁻² M, 10 ⁻⁵ M, 10 ⁻⁶ M, 10 ⁻⁷ M	[1][2][4][7]
Key SERS Peaks	728 cm ⁻¹ , 1530 cm ⁻¹	[1][2][7][8]

Table 1: Quantitative SERS Detection Data for Violacein

The major Raman band assignments for **violacein** extracted from Janthinobacterium lividum are provided below.



Raman Shift (cm ⁻¹)	Intensity	Assignment
1530	Strong	Pyrrole ring C=C and C-N stretching
1465	Medium	Pyrrole ring C=C and C-N stretching
1379	Medium, Broad	Quadrant CNC stretching
1175	Medium	C-C stretching
1148	Medium	C-C stretching
1141	Strong	C-C stretching
1089	Weak	_
945	Medium	C-H bending or ring deformation
870	Medium	CN stretching
726	Strong	Aromatic ring C-C and CCC bending
680	Medium	Aromatic ring C-C and CCC bending
620	Weak	Aromatic ring C-C and CCC bending
499	Medium	CCO and CCN rocking and bending modes
456	Medium	CCO and CCN rocking and bending modes

Table 2: Raman Band Assignments for Violacein[1][2]

Experimental Protocols



Protocol 1: Production and Extraction of Violacein from Janthinobacterium lividum

This protocol describes the cultivation of Janthinobacterium lividum and the subsequent extraction of **violacein**.

- 1. Materials and Reagents:
- Janthinobacterium lividum strain
- Nutrient Broth (NB) or specialized production medium (e.g., containing molasses and sodium glutamate)
- Ethanol or Isopropyl Alcohol
- Centrifuge and centrifuge tubes
- Syringe filters (0.45 μm)
- Rotary evaporator (optional)
- 2. Cultivation of Janthinobacterium lividum:
- Inoculate a sterile nutrient broth with a culture of Janthinobacterium lividum.
- Incubate the culture at 21-25°C with shaking (approximately 150 rpm) for 63 hours or until sufficient pigment production is observed.[1][8][9][10]
- 3. Extraction of Violacein:
- Harvest the bacterial culture by centrifugation at 16,000 x g for 20 minutes to pellet the cells.
- Discard the supernatant.
- Resuspend the cell pellet in ethanol or isopropyl alcohol.
- Stir the suspension for 3 hours at 150 rpm to extract the violacein.[11]



- Centrifuge the mixture again to pellet the cell debris.
- Collect the supernatant containing the dissolved violacein.
- Filter the supernatant through a 0.45 μm syringe filter to remove any remaining cellular debris.[1]
- The resulting ethanolic solution of **violacein** can be stored at 4°C.[1] For increased concentration, the solvent can be partially removed using a rotary evaporator.

Protocol 2: Fabrication of Recycled Paper-Based SERS Substrates

This protocol outlines the preparation of SERS substrates using recycled paper decorated with silver nanoparticles via pulsed laser deposition (PLD).

- 1. Materials and Equipment:
- Recycled paper
- Silver target (99.99% purity)
- Pulsed laser deposition (PLD) system (e.g., with a Nd:YAG or excimer laser)
- Vacuum chamber
- 2. Substrate Preparation:
- Cut the recycled paper into the desired dimensions for your SERS measurements.
- Mount the paper substrates in the PLD vacuum chamber.
- 3. Pulsed Laser Deposition of Silver Nanoparticles:
- Evacuate the chamber to a base pressure of approximately 10^{-6} Torr.
- Introduce an inert gas, such as Argon, to a pressure of around 70 Pa.



- Position the silver target at a specified distance from the substrate (e.g., 5-20 mm).
- Ablate the silver target using a pulsed laser with appropriate parameters (e.g., 248 nm excimer laser, specific laser fluence, and number of pulses) to deposit silver nanoparticles onto the paper substrate.[12]
- The deposition process results in a uniform coating of silver nanoparticles on the cellulose fibers of the paper.

Protocol 3: SERS Measurement of Violacein

This protocol details the procedure for performing SERS measurements of **violacein** on the prepared substrates.

- 1. Materials and Equipment:
- Violacein solution in ethanol (at various concentrations: 10⁻² M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M)
- Fabricated Ag nanoparticle-coated paper SERS substrates
- Raman spectrometer (e.g., a handheld or benchtop system) with a laser excitation source (e.g., 785 nm)
- 2. Sample Preparation:
- Drop-cast a small volume (e.g., 5 μL) of the violacein solution onto the SERS substrate.
- Allow the solvent to evaporate completely at room temperature.
- 3. SERS Data Acquisition:
- Place the SERS substrate with the dried violacein spot under the objective of the Raman spectrometer.
- Acquire the SERS spectra using appropriate parameters. Representative parameters include:
 - Laser Wavelength: 785 nm[13]

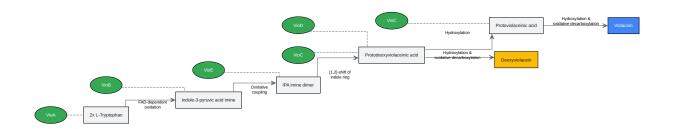


- Objective: 50x[13]
- Laser Power: ~0.64 kW/cm²[13]
- Acquisition Time: 10 seconds or an accumulation of scans (e.g., 1200 ms x 3 scans).[1][7]
 [13]
- Collect spectra from multiple points on the substrate to ensure reproducibility.[1][7]
- Identify the characteristic SERS peaks of **violacein** at approximately 728 cm⁻¹ and 1530 cm⁻¹.[1][2][7][8]

Visualizations

Violacein Biosynthesis Pathway

The biosynthesis of **violacein** from L-tryptophan is a multi-step enzymatic process. The pathway involves five key enzymes encoded by the vioA-E operon.



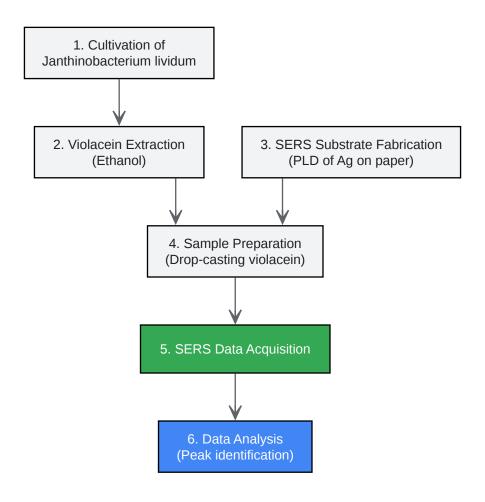
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Caption: Enzymatic pathway for the biosynthesis of violacein and deoxyviolacein.



Experimental Workflow for Violacein SERS Detection

This diagram illustrates the overall workflow from **violacein** production to its detection using SERS.



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